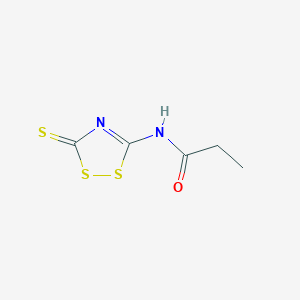

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide

Description

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-dithiazole core substituted with a propanamide group. The 1,2,4-dithiazole ring system is characterized by two sulfur atoms and one nitrogen atom, with the 3-position occupied by a thioxo group (S=O). The propanamide substituent introduces a three-carbon alkyl chain, influencing solubility, lipophilicity, and reactivity compared to shorter or fluorinated analogs .

Properties

IUPAC Name |

N-(5-sulfanylidene-1,2,4-dithiazol-3-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2OS3/c1-2-3(8)6-4-7-5(9)11-10-4/h2H2,1H3,(H,6,7,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVVHLYMLDLCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=NC(=S)SS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide typically involves the reaction of appropriate thioamide precursors with dithiazole derivatives under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the sensitive thioxo group. Common solvents used in the synthesis include dimethylformamide and dichloromethane, with reaction temperatures maintained between 0°C and 25°C.

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The compound is stored under inert gas to maintain its stability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.

Reduction: Reduction of the thioxo group can yield thiol derivatives.

Substitution: The dithiazole ring can participate in nucleophilic substitution reactions, where the thioxo group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted dithiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide has been evaluated for its antimicrobial properties. Studies indicate that compounds with similar thiazole structures exhibit potent antibacterial and antifungal activities. For instance, derivatives of thiazole have shown effectiveness against a range of pathogens, suggesting potential applications in developing new antimicrobial agents .

1.2 Anti-inflammatory Properties

Research has demonstrated that thiazole derivatives can inhibit inflammatory pathways. This compound may similarly influence cytokine production and reduce inflammation markers in vitro and in vivo. This application is particularly relevant for conditions like rheumatoid arthritis and other inflammatory diseases .

1.3 Pain Management

The compound has been explored for its role as a kappa-opioid receptor agonist, which could provide pain relief without the side effects associated with traditional opioids. This aspect is crucial for developing safer analgesics for chronic pain management .

Chemical Synthesis Applications

2.1 Reagent in Organic Synthesis

This compound serves as a valuable reagent in the synthesis of various organic compounds. Its thioxo group allows it to act as a sulfur-transfer reagent, facilitating the formation of phosphorothioate linkages in oligonucleotide synthesis . This property is particularly useful in genetic research and biotechnology applications.

2.2 Synthesis of Heterocyclic Compounds

The compound can be utilized in the synthesis of diverse heterocyclic compounds due to its reactivity with amines and other nucleophiles. These heterocycles are often critical components in pharmaceuticals and agrochemicals.

Material Science Applications

3.1 Development of Functional Materials

Research indicates that thiazole-based compounds can be incorporated into polymers to enhance their electrical and thermal properties. This compound can be used to create conductive materials or sensors that respond to environmental stimuli .

3.2 Photovoltaic Applications

Recent studies have proposed the use of thiazole derivatives in organic photovoltaic cells due to their ability to absorb light and facilitate charge transfer processes. This application is promising for developing more efficient solar energy conversion systems .

Case Study 1: Antimicrobial Efficacy

A study conducted on various thiazole derivatives revealed that modifications to the thioxo group significantly enhanced antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could serve as a lead compound for further development into antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines (TNF-alpha and IL-6) in macrophage cultures stimulated with lipopolysaccharides (LPS). This finding supports its potential therapeutic application in inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide involves its interaction with biological molecules through its thioxo and dithiazole groups. These interactions can lead to the inhibition of specific enzymes or the disruption of cellular processes. The compound’s sulfur atoms play a crucial role in its reactivity and binding affinity to molecular targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The 1,2,4-dithiazole scaffold is versatile, with modifications at the 5-position yielding diverse derivatives. Key analogs include:

*Estimated based on molecular formula.

Physicochemical and Functional Differences

- Electron-Withdrawing Effects : The trifluoroacetamide analog’s fluorine substituents increase electronegativity, altering reactivity in nucleophilic substitutions. However, its discontinuation suggests challenges in synthesis or stability .

- Sulfurizing Activity : The formimidamide derivative (DDTT) is a robust sulfurizing agent in oligonucleotide synthesis due to its imidamide group’s ability to transfer sulfur efficiently . Propanamide’s longer alkyl chain may reduce this activity but improve solubility in organic solvents.

- Biological Potential: Guanidine derivatives (e.g., CAS 151220-53-0) leverage nitrogen-rich substituents for interactions with biomolecular targets, contrasting with the propanamide’s focus on physicochemical balance .

Biological Activity

N-(3-thioxo-3H-1,2,4-dithiazol-5-yl)propanamide is a compound belonging to the class of dithiazole derivatives, which have garnered attention for their diverse biological activities. This article provides an in-depth exploration of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1192027-04-5 |

| Molecular Formula | C₅H₇N₃S₃ |

| Molecular Weight | 205.32 g/mol |

| Boiling Point | 293.9 ± 23.0 °C (predicted) |

The compound features a thioxo group attached to a dithiazole ring, which is known for its potential biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The thioxo group can facilitate redox reactions and modulate oxidative stress responses, which are critical in various pathophysiological conditions such as cancer and inflammation.

Research indicates that compounds with similar structures can inhibit enzymes involved in inflammatory pathways and exhibit antioxidant properties. For instance, the dithiazole scaffold has been implicated in the inhibition of NF-κB signaling pathways, which play a significant role in inflammation and cell survival .

Antimicrobial Properties

Dithiazole derivatives have been reported to possess significant antimicrobial activity. In vitro studies have demonstrated that this compound exhibits:

- Antibacterial Activity : Effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Inhibition of fungal growth has been observed in several pathogenic fungi.

These properties suggest potential applications in developing new antimicrobial agents.

Anticancer Potential

Recent studies have highlighted the anticancer potential of dithiazole derivatives. The mechanism often involves:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation through cell cycle arrest.

For example, compounds similar to this compound have shown promising results in preclinical models by reducing tumor growth and enhancing the efficacy of existing chemotherapeutic agents .

Case Studies

A review of literature reveals several case studies focusing on the biological activity of dithiazole derivatives:

- Antimicrobial Efficacy : A study evaluated the effectiveness of various dithiazole compounds against Staphylococcus aureus and Candida albicans, reporting significant inhibition at low concentrations (e.g., 50 µg/mL) for certain derivatives .

- Cancer Research : In a preclinical trial involving human cancer cell lines, this compound demonstrated a dose-dependent reduction in cell viability with IC50 values comparable to established anticancer drugs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.